4-Bromo-2-nitrobenzaldehyde

Beschreibung

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

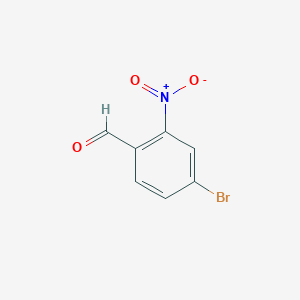

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

4-bromo-2-nitrobenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrNO3/c8-6-2-1-5(4-10)7(3-6)9(11)12/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSXUXSXBEUJRAJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)[N+](=O)[O-])C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20920135 | |

| Record name | 4-Bromo-2-nitrobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20920135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

908334-04-3, 5551-12-2 | |

| Record name | 4-Bromo-2-nitrobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20920135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Bromo-2-nitrobenzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Bromo-2-nitrobenzaldehyde: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-2-nitrobenzaldehyde is a substituted aromatic aldehyde that serves as a crucial intermediate in organic synthesis. Its unique molecular architecture, featuring a bromine atom, a nitro group, and an aldehyde functional group, offers a versatile platform for the construction of a wide array of complex molecules. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis and characterization, and insights into its applications, particularly in the synthesis of heterocyclic compounds and potential pharmacologically active agents.

Core Physical and Chemical Properties

The intrinsic properties of this compound are fundamental to its handling, reactivity, and application in synthetic chemistry. A summary of its key physical and chemical data is presented below.

Physical Properties

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₄BrNO₃ | [1] |

| Molecular Weight | 230.02 g/mol | [1] |

| Appearance | Light orange to yellow to green powder/crystal | [2] |

| Melting Point | 95-100 °C | |

| Boiling Point | 334.4 ± 32.0 °C at 760 mmHg | [3] |

| Density | 1.8 ± 0.1 g/cm³ | [3] |

| Solubility | Soluble in methanol | [2] |

Chemical Identifiers

| Identifier | Value | Reference(s) |

| CAS Number | 5551-12-2 | |

| PubChem CID | 608099 | [1] |

| InChI | InChI=1S/C7H4BrNO3/c8-6-2-1-5(4-10)7(3-6)9(11)12/h1-4H | [1] |

| SMILES | C1=CC(=C(C=C1Br)--INVALID-LINK--[O-])C=O | [1] |

Experimental Protocols

Detailed and reproducible experimental procedures are paramount for the successful synthesis and characterization of this compound.

Synthesis of this compound from 4-Bromo-2-nitrotoluene (B1266186)

This protocol details a two-step synthesis involving the oxidation of 4-bromo-2-nitrotoluene to an intermediate diacetate, followed by hydrolysis to the desired aldehyde.[4]

Step 1: Synthesis of 4-Bromo-2-nitrobenzylidene diacetate

-

In a suitable reaction vessel, dissolve 4-bromo-1-methyl-2-nitrobenzene (300 g, 1.38 mol) in acetic anhydride (B1165640) (2400 mL) and cool the solution to 0 °C in an ice bath.

-

Slowly add concentrated sulfuric acid (324 mL) dropwise to the cooled solution, maintaining the temperature at 0 °C.

-

In a separate vessel, dissolve chromium trioxide (384 g, 3.84 mol) in acetic anhydride (2160 mL).

-

Add the chromium trioxide solution to the reaction mixture, ensuring the internal temperature does not exceed 10 °C.

-

Stir the reaction mixture for 1 hour.

-

Slowly pour the reaction mixture into an ice-water mixture.

-

Collect the solid product by filtration and wash thoroughly with water until the washings are colorless.

-

Suspend the resulting solid in a 2% aqueous sodium carbonate solution (1800 mL), stir thoroughly, and filter again.

-

Wash the solid with water and dry under reduced pressure to yield the diacetate product.

Step 2: Hydrolysis to this compound

-

Suspend the diacetate product obtained in the previous step in a mixed solution of concentrated hydrochloric acid (1360 mL), water (1250 mL), and ethanol (B145695) (480 mL).

-

Reflux the mixture for 45 minutes.

-

Cool the reaction to room temperature.

-

Collect the solid product by filtration and wash with water.

-

The final product, this compound, is obtained as a brown solid.[4]

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

A general protocol for acquiring NMR spectra of this compound:

-

Sample Preparation: Dissolve approximately 10-20 mg of the compound in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher). For ¹H NMR, typical parameters include a 30° pulse angle and a relaxation delay of 1-2 seconds. For ¹³C NMR, proton decoupling is typically used.[5]

Infrared (IR) Spectroscopy

A general protocol for acquiring an IR spectrum:

-

Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry potassium bromide and pressing it into a thin, transparent disk. Alternatively, a Nujol mull can be prepared.

-

Data Acquisition: Record the spectrum using a Fourier-Transform Infrared (FT-IR) spectrometer. A background spectrum of the KBr pellet or salt plates should be recorded first. The final spectrum is typically presented as transmittance or absorbance versus wavenumber (cm⁻¹).[5]

Mass Spectrometry (MS)

A general protocol for obtaining a mass spectrum:

-

Sample Introduction: Introduce the sample into the mass spectrometer, often via a direct insertion probe or by coupling with a gas chromatograph (GC-MS).

-

Ionization: Use a suitable ionization technique, such as electron ionization (EI).

-

Data Acquisition: The mass analyzer separates the resulting ions based on their mass-to-charge ratio (m/z), and a detector records their abundance.[6]

Applications in Synthesis

This compound is a versatile building block for the synthesis of various organic compounds, including those with potential biological activity.

Synthesis of Heterocyclic Compounds

The presence of multiple reactive sites allows for the construction of diverse heterocyclic scaffolds. For instance, it is used as a starting material in the synthesis of heterocyclic compounds that have been investigated as HDAC3 inhibitors.[2]

Role in Drug Discovery

While not typically an active pharmaceutical ingredient itself, this compound serves as a key intermediate in the synthesis of more complex molecules with potential therapeutic applications. The functional groups can be manipulated to explore structure-activity relationships (SAR) in drug discovery programs. Custom synthesis of derivatives of this compound is often employed to generate novel compounds for biological screening.

Visualizing Synthetic Pathways

The following diagrams illustrate key synthetic transformations and workflows involving this compound.

References

- 1. This compound | C7H4BrNO3 | CID 608099 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 5551-12-2 [chemicalbook.com]

- 3. This compound | CAS#:5551-12-2 | Chemsrc [chemsrc.com]

- 4. This compound synthesis - chemicalbook [chemicalbook.com]

- 5. benchchem.com [benchchem.com]

- 6. Benzaldehyde, 4-bromo- [webbook.nist.gov]

4-Bromo-2-nitrobenzaldehyde chemical structure and IUPAC name

An In-depth Technical Guide to 4-Bromo-2-nitrobenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a highly functionalized aromatic aldehyde that serves as a critical building block in organic synthesis. Its unique substitution pattern, featuring an aldehyde, a nitro group, and a bromine atom, provides multiple reaction sites for chemical modification. This versatility makes it an important intermediate in the development of pharmaceuticals, agrochemicals, and other complex organic molecules. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and detailed synthetic protocols for this compound, intended to be a valuable resource for professionals in chemical research and drug discovery.

Chemical Structure and Identification

The chemical structure of this compound consists of a benzene (B151609) ring substituted with a bromine atom at the C4 position, a nitro group at the C2 position, and an aldehyde group at the C1 position.

IUPAC Name: this compound[1]

Chemical Structure:

Identifiers:

-

SMILES: C1=CC(=C(C=C1Br)--INVALID-LINK--[O-])C=O[1]

-

InChI: InChI=1S/C7H4BrNO3/c8-6-2-1-5(4-10)7(3-6)9(11)12/h1-4H[1]

-

InChIKey: GSXUXSXBEUJRAJ-UHFFFAOYSA-N[1]

Physicochemical and Spectroscopic Data

The key physical and chemical properties of this compound are summarized in the table below. This data is essential for its handling, characterization, and use in synthetic applications.

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₄BrNO₃ | [1] |

| Molecular Weight | 230.02 g/mol | [1] |

| CAS Number | 5551-12-2 | |

| Appearance | Light orange to yellow to green powder/crystal | [2] |

| Melting Point | 95-100 °C | |

| Assay | ≥96% | |

| Spectroscopic Data | ¹H NMR, ¹³C NMR, IR, MS data are available. | [3] |

Synthesis and Experimental Protocols

This compound can be synthesized through various routes. The selection of a particular method may depend on the availability of starting materials, desired scale, and safety considerations. Below are detailed protocols for established synthetic methods.

Method 1: Oxidation of 4-Bromo-1-methyl-2-nitrobenzene

This two-step method involves the oxidation of 4-bromo-1-methyl-2-nitrobenzene to form a diacetate intermediate, which is then hydrolyzed to yield the final product.

Reaction Scheme:

Caption: Synthesis of this compound via oxidation.

Experimental Protocol:

Step A: Synthesis of the Diacetate Intermediate

-

In a suitable reaction vessel, dissolve 4-bromo-1-methyl-2-nitrobenzene (300 g, 1.38 mol) in acetic anhydride (B1165640) (2400 mL) and cool the solution to 0 °C.[4]

-

Slowly add concentrated sulfuric acid (324 mL) dropwise to the solution, maintaining the temperature at 0 °C.[4]

-

Separately, dissolve chromium trioxide (384 g, 3.84 mol) in acetic anhydride (2160 mL).[4]

-

Add the chromium trioxide solution to the reaction mixture, ensuring the internal temperature does not exceed 10 °C.[4]

-

Stir the reaction mixture for 1 hour after the addition is complete.[4]

-

Slowly pour the reaction mixture into an ice-water mixture.[4]

-

Collect the solid product by filtration and wash thoroughly with water until the washings are colorless.[4]

-

Suspend the resulting solid in a 2% aqueous sodium carbonate solution (1800 mL), stir, filter, and wash with water. Dry the product under reduced pressure.[4]

Step B: Hydrolysis to this compound

-

Suspend the diacetate product from Step A in a mixture of concentrated hydrochloric acid (1360 mL), water (1250 mL), and ethanol (B145695) (480 mL).[4][5]

-

After the reaction is complete, cool the mixture to room temperature.[4][5]

-

Collect the solid product by filtration and wash with water to obtain this compound. The product can be used in subsequent reactions without further purification.[4][5]

Method 2: From 4-Bromo-2-nitrobenzoic Acid

This two-step synthesis involves the reduction of the carboxylic acid to an alcohol, followed by oxidation to the aldehyde.[6]

Reaction Scheme:

Caption: Synthesis from 4-Bromo-2-nitrobenzoic Acid.

Experimental Protocol:

Step 1: Synthesis of (4-Bromo-2-nitrophenyl)methanol

-

To a suspension of 4-bromo-2-nitrobenzoic acid in THF in an ice bath, slowly add borane (1.0M in THF, 4 eq).[6]

-

Stir the reaction mixture at room temperature for 48 hours.[6]

-

Cool the mixture to 0 °C and quench with methanol.[6]

-

Concentrate the mixture to remove the solvent.[6]

-

Add ethyl acetate (B1210297) and wash the organic phase with water, saturated sodium bicarbonate, and brine.[6]

-

Dry the organic layer over sodium sulfate (B86663) and concentrate to yield a yellow solid (95% yield).[6]

Step 2: Synthesis of this compound

-

To a 0.18M solution of (4-bromo-2-nitrophenyl)methanol in dichloromethane, add manganese(IV) oxide (4 eq).[4][6]

-

Stir the suspension at ambient temperature under an argon atmosphere for 12 hours.[4][6]

-

Filter the reaction mixture through Celite and wash the filter cake with dichloromethane.[4][6]

-

Concentrate the combined filtrate to obtain a brown solid (78% yield).[4][6]

Method 3: From 4-Bromo-2-nitrotoluene (B1266186)

This method involves the radical bromination of the methyl group followed by hydrolysis to the aldehyde.[6]

Experimental Protocol:

Step 1: Synthesis of 4-Bromo-2-nitro-α,α-dibromotoluene

-

Dissolve 4-bromo-2-nitrotoluene (21.6 g, 0.1 mol) in dichloromethane (450 g).[6]

-

Add N-Bromosuccinimide (NBS, 35.6 g, 0.2 mol) and Benzoyl peroxide (BPO, 1.2 g, 0.005 mol) to the solution.[6]

-

Gradually heat the mixture to reflux and stir at this temperature for 24 hours.[6]

-

Cool to room temperature, filter to remove solids, and wash the filtrate with 10% sodium bisulfite.[6]

-

Dry the organic phase and concentrate to obtain the crude dibrominated product.[6]

Step 2: Hydrolysis to this compound

-

Add the crude product from the previous step to a 12% aqueous sodium bicarbonate solution (550 g).[6]

-

Heat to reflux and stir for 10 hours.[6]

-

Cool the mixture to room temperature and extract with dichloromethane (500 g).[6]

-

Wash the organic phase with water (200 g), dry, and concentrate to yield the final product.[6]

Applications in Research and Development

This compound is a versatile reagent in organic synthesis due to its distinct functional groups. The aldehyde group is amenable to nucleophilic addition and condensation reactions, the nitro group can be reduced to an amine, and the bromine atom can participate in various cross-coupling reactions. This multi-functionality makes it a valuable precursor for synthesizing a wide range of heterocyclic compounds, which are often scaffolds for novel drug candidates. It is also used as a starting material in the synthesis of HDAC3 inhibitors and has been employed in the synthesis of Tyrian Purple for educational purposes.[5] The availability of custom synthesis services for derivatives of this compound allows researchers to access tailored molecules for specific structure-activity relationship (SAR) studies in drug discovery.

References

- 1. This compound | C7H4BrNO3 | CID 608099 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 5551-12-2 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 3. This compound(5551-12-2) 1H NMR spectrum [chemicalbook.com]

- 4. This compound synthesis - chemicalbook [chemicalbook.com]

- 5. This compound | 5551-12-2 [chemicalbook.com]

- 6. Page loading... [wap.guidechem.com]

CAS number 5551-12-2 physicochemical properties

An In-depth Technical Guide to the Physicochemical Properties of 4-Bromo-2-nitrobenzaldehyde (CAS Number: 5551-12-2)

This technical guide provides a comprehensive overview of the physicochemical properties of this compound (CAS No. 5551-12-2). The information is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. This document presents quantitative data in a structured format, details relevant experimental methodologies, and includes visualizations of experimental workflows and synthetic pathways.

Physicochemical Properties

This compound is a substituted aromatic aldehyde with the chemical formula C₇H₄BrNO₃.[1] The presence of a bromine atom, a nitro group, and an aldehyde functional group on the benzene (B151609) ring confers specific chemical reactivity and physical characteristics to the molecule. A summary of its key physicochemical properties is presented in Table 1.

Table 1: Summary of Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₄BrNO₃ | [1] |

| Molecular Weight | 230.02 g/mol | [2] |

| Physical Form | Solid, powder to crystal | [2] |

| Color | Light orange to Yellow to Green | |

| Melting Point | 95-100 °C | [2] |

| Boiling Point (Predicted) | 334.4 ± 32.0 °C at 760 mmHg | |

| Density (Predicted) | 1.781 ± 0.06 g/cm³ | |

| Solubility | Soluble in Methanol | |

| Storage Temperature | 2-8°C, stored under nitrogen |

Experimental Protocols

Detailed experimental protocols for determining the key physicochemical properties of this compound are outlined below. These are generalized methods applicable to solid organic compounds.

Determination of Melting Point

The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range.

Methodology: Capillary Method

-

Sample Preparation: A small amount of finely powdered this compound is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb. This assembly is then placed in a melting point apparatus, which can be an oil bath or a metal block heater.

-

Heating: The apparatus is heated slowly, at a rate of 1-2 °C per minute, as the temperature approaches the expected melting point.

-

Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire solid has melted is recorded as the end of the melting range.

-

Purity Indication: A sharp melting range (typically 0.5-2 °C) is indicative of a pure compound. A broad melting range suggests the presence of impurities.

Determination of Boiling Point

The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid and the liquid changes into a vapor. As this compound is a solid at room temperature, its boiling point is typically determined under reduced pressure to prevent decomposition at high temperatures. The provided boiling point is a predicted value. A general method for determining the boiling point of a high-boiling liquid is described below.

Methodology: Distillation Method

-

Apparatus Setup: A distillation apparatus is assembled using a round-bottom flask, a condenser, a thermometer, and a receiving flask. A small quantity of the substance is placed in the distillation flask along with boiling chips.

-

Heating: The flask is heated gently. The liquid will begin to boil, and the vapor will rise and enter the condenser.

-

Temperature Reading: The thermometer should be positioned so that the top of the bulb is level with the side arm of the distillation flask leading to the condenser. The temperature will rise and stabilize at the boiling point of the liquid. This stable temperature is recorded as the boiling point.

-

Pressure Correction: The atmospheric pressure should be recorded, as the boiling point is dependent on pressure.

Determination of Solubility

Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent.

Methodology: Qualitative Solubility Test

-

Solvent Selection: A range of solvents with varying polarities (e.g., water, ethanol, methanol, acetone, dichloromethane, hexane) are selected.

-

Procedure: A small, measured amount of this compound (e.g., 10 mg) is placed in a test tube. A small volume of the chosen solvent (e.g., 1 mL) is added.

-

Observation: The mixture is agitated, and the solubility is observed at room temperature. If the solid dissolves completely, it is considered soluble. If it does not dissolve, the mixture can be gently heated to observe any change in solubility.

-

Classification: The compound's solubility in different solvents provides information about its polarity.

Visualizations

Experimental Workflow for Physicochemical Property Determination

The following diagram illustrates a general workflow for the experimental determination of the physicochemical properties of a solid organic compound like this compound.

Caption: Workflow for determining physicochemical properties.

Synthesis Pathway of this compound

The following diagram illustrates a reported synthesis pathway for this compound starting from 4-bromo-1-methyl-2-nitrobenzene.[3]

Caption: Synthesis of this compound.

Biological Activity and Signaling Pathways

Currently, there is limited publicly available information directly linking this compound to specific biological signaling pathways or mechanisms of action. Research on similar compounds, such as other substituted benzaldehydes, has shown activities like tyrosinase inhibition.[4] However, these findings cannot be directly extrapolated to this compound without specific experimental evidence. This compound is primarily utilized as a chemical intermediate in the synthesis of more complex molecules, which may then be investigated for biological activity.[5] Further research is required to elucidate any direct biological effects and involved signaling pathways of this compound.

References

A Comprehensive Technical Guide to 4-Bromo-2-nitrobenzaldehyde

This technical guide provides an in-depth overview of the chemical and physical properties of 4-Bromo-2-nitrobenzaldehyde, tailored for researchers, scientists, and professionals in the field of drug development.

Core Chemical Data

This compound is a substituted aromatic aldehyde with key applications in organic synthesis. The compound's essential quantitative data is summarized below.

| Property | Value | Source |

| Molecular Formula | C₇H₄BrNO₃ | [1][2][3] |

| Molecular Weight | 230.02 g/mol | [1][2][4] |

| IUPAC Name | This compound | [1][3] |

| CAS Number | 5551-12-2 | [2][3][4] |

| Physical State | Solid | [4] |

| Melting Point | 95-100 °C |

Logical Relationship of Compound Properties

The following diagram illustrates the relationship between the compound's name and its fundamental chemical properties.

References

Technical Guide: Solubility of 4-Bromo-2-nitrobenzaldehyde in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Bromo-2-nitrobenzaldehyde is a key intermediate in the synthesis of various pharmaceutical and specialty chemical compounds. Its solubility in organic solvents is a critical parameter for reaction optimization, purification, and formulation. This technical guide provides an in-depth overview of the solubility of this compound. Due to the limited availability of specific quantitative solubility data in public literature, this guide offers an estimation of qualitative solubility in common organic solvents based on the behavior of structurally similar molecules. Furthermore, a detailed experimental protocol for the determination of solubility using the isothermal shake-flask method is provided to enable researchers to generate precise data. A typical synthetic workflow for this compound is also presented.

Estimated Solubility Profile

The following table summarizes the expected qualitative solubility of this compound. It is important to note that these are estimations and should be confirmed experimentally.

| Solvent | Solvent Type | Expected Qualitative Solubility |

| Acetone | Polar Aprotic | Soluble |

| Dichloromethane (DCM) | Halogenated | Soluble |

| Chloroform | Halogenated | Soluble |

| Ethyl Acetate | Polar Aprotic | Moderately Soluble |

| Ethanol | Polar Protic | Sparingly Soluble |

| Methanol | Polar Protic | Sparingly Soluble |

| Toluene | Non-polar | Sparingly Soluble |

| Hexane | Non-polar | Insoluble |

Experimental Protocol for Solubility Determination: Isothermal Shake-Flask Method

The isothermal shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a compound in a specific solvent at a given temperature.[1][2][3][4][5]

Objective: To determine the quantitative solubility of this compound in a selection of organic solvents at a controlled temperature.

Materials:

-

This compound (solid, high purity)

-

Selected organic solvents (analytical grade)

-

Vials with screw caps

-

Thermostatically controlled shaker or water bath

-

Analytical balance

-

Syringes and syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to several vials. The presence of undissolved solid is crucial to ensure that equilibrium is reached.

-

Add a known volume or mass of the desired organic solvent to each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period to allow the system to reach equilibrium. This typically takes 24 to 72 hours. To confirm equilibrium has been reached, samples can be taken at different time points (e.g., 24, 48, and 72 hours) and analyzed until the concentration of the solute in the solution remains constant.[1]

-

-

Sample Collection and Preparation:

-

Once equilibrium is achieved, stop the agitation and allow the excess solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a syringe filter into a clean, pre-weighed vial to remove any undissolved solid particles. This step should be performed quickly to minimize any temperature changes that could affect solubility.

-

-

Analysis (HPLC Method):

-

Prepare a series of standard solutions of this compound with known concentrations in the chosen solvent.

-

Generate a calibration curve by plotting the peak area from the HPLC chromatograms of the standard solutions against their corresponding concentrations.

-

Dilute the filtered sample solution with a known volume of the solvent.

-

Inject the diluted sample into the HPLC system and record the chromatogram.

-

Determine the concentration of this compound in the diluted sample using the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the concentration of the original, undiluted saturated solution, taking into account the dilution factor.

-

Express the solubility in appropriate units, such as g/L, mg/mL, or mol/L.

-

Synthesis Workflow of this compound

This compound can be synthesized via a multi-step process. A common route involves the oxidation of 4-bromo-2-nitrotoluene. The following diagram illustrates a typical experimental workflow for this synthesis.[6][7]

Caption: Synthesis workflow for this compound.

Conclusion

This technical guide provides essential information regarding the solubility of this compound for researchers and professionals in the fields of chemistry and drug development. While quantitative solubility data is not widely published, the provided qualitative estimates and the detailed experimental protocol for the isothermal shake-flask method will enable the generation of precise and reliable solubility data. The included synthesis workflow offers a clear overview of a common preparative route for this important chemical intermediate. The custom synthesis of derivatives of this compound is also an option for specific research needs.[8]

References

- 1. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 2. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 3. enamine.net [enamine.net]

- 4. Shake-Flask Solubility Assay | Bienta [bienta.net]

- 5. bioassaysys.com [bioassaysys.com]

- 6. This compound synthesis - chemicalbook [chemicalbook.com]

- 7. guidechem.com [guidechem.com]

- 8. nbinno.com [nbinno.com]

A Technical Guide to the Physicochemical Properties of 4-Bromo-2-nitrobenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the melting and boiling points of 4-Bromo-2-nitrobenzaldehyde, a key intermediate in various synthetic applications. The document outlines its physical properties, standardized experimental protocols for their determination, and a workflow for characterizing such compounds.

Physicochemical Data

The physical properties of this compound are crucial for its handling, reaction setup, and purification. A summary of its key quantitative data is presented below.

| Property | Value | Source |

| Melting Point | 95-100 °C | [1][2] |

| 95.0 to 99.0 °C | [3] | |

| Boiling Point | 334.4 ± 32.0 °C at 760 mmHg (Predicted) | [4] |

| Molecular Formula | C₇H₄BrNO₃ | [4][5][6] |

| Molecular Weight | 230.02 g/mol | [1][6] |

| Appearance | Light orange to yellow to green powder/crystal | [3] |

Experimental Protocols

Accurate determination of melting and boiling points is fundamental for the characterization of a compound. The following are standard methodologies employed in research settings.

2.1. Melting Point Determination (Capillary Method)

The capillary method is a widely used technique for determining the melting point of a solid.

-

Apparatus: Melting point apparatus (e.g., Thomas-Hoover Uni-Melt or similar), capillary tubes (sealed at one end), thermometer, and a sample of this compound.

-

Procedure:

-

Sample Preparation: A small amount of the dry, powdered this compound is packed into the sealed end of a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus, adjacent to the thermometer.

-

Heating: The sample is heated at a steady, slow rate (approximately 1-2 °C per minute) as the temperature approaches the expected melting point.

-

Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire solid has turned into a clear liquid is recorded as the end of the melting range.

-

Reporting: The melting point is reported as a range of these two temperatures.

-

2.2. Boiling Point Determination (Distillation Method)

For compounds that are stable at their boiling point, the distillation method is a common approach.

-

Apparatus: Distillation flask, condenser, receiving flask, heat source (e.g., heating mantle), thermometer, and boiling chips.

-

Procedure:

-

Setup: A small quantity of this compound is placed in the distillation flask along with a few boiling chips to ensure smooth boiling. The distillation apparatus is assembled with the thermometer bulb positioned just below the side arm leading to the condenser.

-

Heating: The flask is gently heated. As the liquid boils, the vapor rises and surrounds the thermometer bulb.

-

Equilibrium: The temperature will stabilize when the vapor is in equilibrium with the boiling liquid.

-

Recording: The constant temperature at which the liquid condenses on the thermometer and drips into the condenser is recorded as the boiling point. This measurement should be taken when the distillation rate is steady.

-

Pressure Correction: The atmospheric pressure is recorded, and if it deviates significantly from 760 mmHg, a pressure correction is applied to determine the normal boiling point.

-

Workflow and Visualization

The following diagram illustrates a typical workflow for the physicochemical characterization of a synthesized compound like this compound.

Caption: Workflow for Synthesis and Characterization.

References

- 1. This compound 96 5551-12-2 [sigmaaldrich.com]

- 2. This compound 96 5551-12-2 [sigmaaldrich.com]

- 3. This compound | 5551-12-2 | TCI AMERICA [tcichemicals.com]

- 4. This compound | CAS#:5551-12-2 | Chemsrc [chemsrc.com]

- 5. This compound | C7H4BrNO3 | CID 608099 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound 96.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

Spectroscopic Profile of 4-Bromo-2-nitrobenzaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4-Bromo-2-nitrobenzaldehyde, a key intermediate in various synthetic applications. The document details available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopic data. Due to the limited availability of a complete, published dataset for this compound, this guide also includes comparative data for structurally related compounds to aid in spectral interpretation and analysis.

Data Presentation

The following tables summarize the quantitative spectroscopic data for this compound and its analogs.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectrum

| Compound | Solvent | Aldehydic Proton (CHO) δ (ppm), Multiplicity | Aromatic Protons δ (ppm), Multiplicity, J (Hz) |

| This compound | CDCl₃ | ~10.0 - 10.2 (s) (Expected) | ~7.8 - 8.5 (m) (Expected) |

| 4-Bromobenzaldehyde (B125591) | CDCl₃ | 9.99 (s, 1H)[1] | 7.82 (d, J = 8.4 Hz, 2H), 7.72 (d, J = 8.4 Hz, 2H)[1] |

¹³C NMR Spectrum

Specific experimental ¹³C NMR data for this compound is not widely published. The data for the isomer 4-bromobenzaldehyde is presented for reference.

| Compound | Solvent | Aldehyde Carbon (C=O) δ (ppm) | Aromatic Carbons δ (ppm) |

| This compound | CDCl₃ | ~185 - 190 (Expected) | ~120 - 150 (Expected) |

| 4-Bromobenzaldehyde | CDCl₃ | 191.1 | 135.1, 132.4, 131.0, 129.9 |

Infrared (IR) Spectroscopy

| Functional Group | Expected Absorption Range (cm⁻¹) for this compound | Observed Peaks for 4-Bromobenzaldehyde (cm⁻¹) |

| Aromatic C-H Stretch | 3100 - 3000 | 3080, 3050 |

| Aldehyde C-H Stretch | 2850 - 2750 (often two bands) | 2820, 2740 |

| Carbonyl (C=O) Stretch | 1710 - 1685 (conjugated) | 1705 |

| Nitro (N=O) Asymmetric Stretch | 1550 - 1500 | - |

| Nitro (N=O) Symmetric Stretch | 1360 - 1330 | - |

| Aromatic C=C Stretch | 1600 - 1450 | 1585, 1485 |

| C-Br Stretch | 700 - 500 | 650 |

Ultraviolet-Visible (UV-Vis) Spectroscopy

A specific UV-Vis absorption spectrum for this compound is not available in the surveyed literature. However, the spectrum is expected to be influenced by the benzaldehyde, nitro, and bromo chromophores. A study on nitrobenzaldehyde isomers indicates that they typically exhibit weak n→π* transitions around 350 nm and stronger π→π* transitions around 250-300 nm.[2][3] For reference, the absorption maxima for 2-nitrobenzaldehyde (B1664092) are provided.

| Compound | Solvent | λmax (nm) | Molar Absorptivity (ε) | Transition Type |

| This compound | Ethanol | Not Available | Not Available | Not Available |

| 2-Nitrobenzaldehyde | Not Specified | 252 | Not Available | π→π* |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation : Approximately 5-15 mg of this compound is dissolved in 0.6-0.8 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. A small amount of tetramethylsilane (B1202638) (TMS) is often added as an internal reference standard (δ = 0.00 ppm).

-

Instrumentation : A high-field NMR spectrometer (e.g., 300, 400, or 500 MHz) is used.

-

¹H NMR Acquisition : The spectrum is acquired using a standard pulse sequence. A sufficient number of scans are averaged to obtain a good signal-to-noise ratio.

-

¹³C NMR Acquisition : Spectra are typically acquired with proton decoupling to simplify the spectrum to single lines for each unique carbon atom. A larger number of scans is usually required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

-

Data Processing : The raw data (Free Induction Decay - FID) is processed using a Fourier transform. The resulting spectrum is then phased, baseline-corrected, and referenced to the internal standard.

Infrared (IR) Spectroscopy

-

Sample Preparation (ATR) : A small amount of the solid this compound is placed directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory. Pressure is applied to ensure good contact between the sample and the crystal.

-

Sample Preparation (KBr Pellet) : Alternatively, 1-2 mg of the sample is finely ground with approximately 100-200 mg of dry potassium bromide (KBr) powder. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

-

Instrumentation : A Fourier-Transform Infrared (FT-IR) spectrometer is used.

-

Data Acquisition : A background spectrum (of the empty ATR crystal or a pure KBr pellet) is recorded first. The sample is then scanned, and the background is automatically subtracted to produce the final spectrum. The spectrum is typically recorded in the range of 4000 to 400 cm⁻¹.

Ultraviolet-Visible (UV-Vis) Spectroscopy

-

Sample Preparation : A stock solution of this compound is prepared by accurately weighing a small amount of the compound and dissolving it in a known volume of a UV-grade solvent (e.g., ethanol, cyclohexane). This stock solution is then diluted to an appropriate concentration (typically in the micromolar range) to ensure that the absorbance falls within the linear range of the instrument (usually below 1.5 AU).

-

Instrumentation : A dual-beam UV-Vis spectrophotometer is used.

-

Data Acquisition : A pair of matched quartz cuvettes (typically with a 1 cm path length) are used. One cuvette is filled with the pure solvent (the blank), and the other with the sample solution. The instrument is first zeroed with the blank. The absorption spectrum of the sample is then recorded over a specific wavelength range (e.g., 200-600 nm).

Visualizations

The following diagrams illustrate the workflow for spectroscopic analysis.

Caption: General workflow for the spectroscopic analysis of a chemical compound.

Caption: Relationship between functional groups and expected spectroscopic signals.

References

The Orthogonal Reactivity of 4-Bromo-2-nitrobenzaldehyde: A Technical Guide for Synthetic Chemists

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

4-Bromo-2-nitrobenzaldehyde is a versatile trifunctional building block in organic synthesis, offering a synthetically useful platform for the construction of complex molecular architectures. Its chemical structure, featuring an aldehyde, a nitro group, and a bromine atom, provides three distinct points for chemical modification. The electronic interplay between these functional groups—the electron-withdrawing nature of the nitro and aldehyde groups activating the aromatic ring for certain transformations—imparts a unique and predictable reactivity profile. This technical guide provides a comprehensive overview of the reactivity of each functional group, supported by experimental protocols and quantitative data to facilitate its application in research and drug development.

Introduction

The strategic placement of an aldehyde, a nitro group, and a bromine atom on a benzene (B151609) ring makes this compound a highly valuable intermediate in synthetic organic chemistry. The aldehyde serves as a versatile handle for carbon-carbon and carbon-nitrogen bond formation, the nitro group can be readily transformed into an amine, and the bromo substituent is amenable to a wide range of palladium-catalyzed cross-coupling reactions. This orthogonal reactivity allows for a stepwise and controlled functionalization of the molecule, enabling the synthesis of a diverse array of heterocyclic and carbocyclic compounds. This guide will systematically explore the reactivity of each functional group, providing detailed experimental methodologies and quantitative data where available.

Reactivity of the Aldehyde Group

The aldehyde functional group in this compound is a primary site for a variety of chemical transformations, including oxidation, reduction, and nucleophilic additions.

Oxidation to Carboxylic Acid

The aldehyde can be readily oxidized to the corresponding 4-bromo-2-nitrobenzoic acid, a useful intermediate for further derivatization.

Experimental Protocol: Oxidation using Potassium Permanganate (B83412)

A common and effective method for this transformation involves the use of potassium permanganate (KMnO4) as the oxidizing agent.[1]

-

Dissolve this compound in an acetone/water mixture.

-

Cool the solution to 0 °C and add a solution of KMnO4 portion-wise, maintaining the temperature below 10 °C.

-

Stir the reaction mixture at room temperature until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

-

Quench the excess KMnO4 by adding a saturated solution of sodium bisulfite (NaHSO3) until the purple color disappears.

-

Filter the mixture through a pad of Celite® to remove the manganese dioxide (MnO2) precipitate.

-

Acidify the filtrate with concentrated hydrochloric acid (HCl) to precipitate the carboxylic acid product.

-

Collect the solid by filtration, wash with cold water, and dry under vacuum.

| Oxidizing Agent | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

| KMnO4 | Acetone/Water | 0 to RT | 2 | ~85[1] |

Reduction to Alcohol

Selective reduction of the aldehyde in the presence of the nitro and bromo groups can be achieved using mild reducing agents like sodium borohydride (B1222165) (NaBH4).[2][3]

Experimental Protocol: Reduction using Sodium Borohydride

-

Dissolve this compound in ethanol (B145695) or methanol (B129727) in a round-bottom flask.

-

Cool the solution in an ice bath.

-

Add sodium borohydride (NaBH4) portion-wise with stirring.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Quench the reaction by the slow addition of water.

-

Remove the organic solvent under reduced pressure.

-

Extract the aqueous layer with ethyl acetate (B1210297).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to afford 4-bromo-2-nitrobenzyl alcohol.

| Reducing Agent | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

| NaBH4 | Ethanol | 0 to RT | 1-2 | >90 |

Wittig Reaction

The Wittig reaction provides a powerful method for the formation of alkenes from the aldehyde functionality. This reaction allows for the introduction of a variety of substituted vinyl groups.[4][5]

Experimental Protocol: General Procedure for Wittig Reaction

-

Prepare the phosphonium (B103445) ylide by treating the corresponding phosphonium salt with a strong base (e.g., n-butyllithium, sodium hydride) in an anhydrous solvent like THF or DMSO under an inert atmosphere.

-

Cool the ylide solution to 0 °C.

-

Add a solution of this compound in the same anhydrous solvent dropwise to the ylide solution.

-

Allow the reaction mixture to warm to room temperature and stir for several hours until the starting material is consumed (monitored by TLC).

-

Quench the reaction with saturated aqueous ammonium (B1175870) chloride.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the organic layer, filter, and concentrate.

-

Purify the crude product by column chromatography to obtain the desired alkene.

| Ylide | Base | Solvent | Temperature (°C) | Yield (%) |

| (Triphenylphosphoranylidene)acetate | NaH | THF | 0 to RT | High |

| Methyltriphenylphosphonium bromide | n-BuLi | THF | -78 to RT | High |

Reductive Amination

Reductive amination is a versatile method for the synthesis of secondary and tertiary amines from the aldehyde. The reaction proceeds via the in-situ formation of an imine followed by its reduction.[6][7]

Experimental Protocol: One-Pot Reductive Amination

-

Dissolve this compound and the desired primary or secondary amine (1.0-1.2 equivalents) in a suitable solvent such as methanol, ethanol, or dichloromethane.

-

Add a catalytic amount of acetic acid to facilitate imine formation.

-

Stir the mixture at room temperature for 1-2 hours.

-

Add a mild reducing agent, such as sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3), in portions.

-

Continue stirring at room temperature until the reaction is complete.

-

Quench the reaction with water and extract the product with an organic solvent.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the product by column chromatography.

| Amine | Reducing Agent | Solvent | Yield (%) |

| Aniline | NaBH3CN | Methanol | Good to High |

| Benzylamine | NaBH(OAc)3 | Dichloromethane | Good to High |

Reactivity of the Nitro Group

The selective reduction of the nitro group to an amine is a pivotal transformation, as it opens up pathways for the synthesis of various nitrogen-containing heterocycles, most notably quinazolines.

Selective Reduction to Amine

The presence of the aldehyde and bromo functionalities requires a chemoselective reducing agent that will not affect these groups.

Experimental Protocol: Reduction using Iron in Acetic Acid

-

To a solution of this compound in a mixture of acetic acid and ethanol (1:1 v/v), add iron powder.

-

Stir the reaction mixture vigorously at room temperature under an inert atmosphere (e.g., argon).

-

Monitor the reaction progress by LC-MS or TLC.

-

Upon completion, filter the reaction mixture to remove the iron salts.

-

Concentrate the filtrate under reduced pressure.

-

Dilute the residue with ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude 2-amino-4-bromobenzaldehyde (B1289445) by column chromatography.

| Reducing Agent | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

| Fe powder | Acetic acid/Ethanol | RT | 1.5 | 38 |

Reactivity of the Bromo Group

The bromine atom on the aromatic ring is a key functional group for the construction of carbon-carbon and carbon-nitrogen bonds through palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds by reacting the aryl bromide with a boronic acid or its ester.[8][9]

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

-

In a flask, combine this compound, the desired arylboronic acid (1.2 equivalents), a palladium catalyst (e.g., Pd(PPh3)4, 2-5 mol%), and a base (e.g., K2CO3, Cs2CO3, 2 equivalents).

-

Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen).

-

Add a degassed solvent system, typically a mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and water.

-

Heat the reaction mixture with stirring for several hours until the starting material is consumed.

-

Cool the reaction to room temperature, dilute with water, and extract with an organic solvent.

-

Wash the combined organic layers with brine, dry, and concentrate.

-

Purify the product by column chromatography.

| Boronic Acid | Catalyst | Base | Solvent | Temperature (°C) | Yield (%) |

| Phenylboronic acid | Pd(PPh3)4 | K2CO3 | Toluene/Water | 90 | High |

| 4-Methoxyphenylboronic acid | Pd(dppf)Cl2 | Cs2CO3 | Dioxane/Water | 100 | High |

Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C bond between the aryl bromide and a terminal alkyne.[10][11]

Experimental Protocol: General Procedure for Sonogashira Coupling

-

To a flask containing this compound, add a palladium catalyst (e.g., Pd(PPh3)2Cl2, 2-5 mol%) and a copper(I) co-catalyst (e.g., CuI, 5-10 mol%).

-

Evacuate and backfill the flask with an inert gas.

-

Add an anhydrous solvent (e.g., THF, DMF, or triethylamine).

-

Add the terminal alkyne (1.2 equivalents) and a base (e.g., triethylamine, diisopropylamine).

-

Stir the reaction at room temperature or with gentle heating until completion.

-

Filter the reaction mixture through Celite® and concentrate the filtrate.

-

Purify the product by column chromatography.

| Alkyne | Catalyst | Co-catalyst | Base | Solvent | Temperature (°C) | Yield (%) |

| Phenylacetylene | Pd(PPh3)2Cl2 | CuI | Et3N | THF | RT | High |

| Trimethylsilylacetylene | Pd(PPh3)4 | CuI | i-Pr2NH | DMF | 50 | High |

Buchwald-Hartwig Amination

This reaction allows for the formation of C-N bonds by coupling the aryl bromide with a primary or secondary amine.[12][13]

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

-

In a glovebox or under an inert atmosphere, combine this compound, the desired amine (1.2 equivalents), a palladium precatalyst (e.g., Pd2(dba)3 or a palladacycle, 1-3 mol%), a phosphine (B1218219) ligand (e.g., XPhos, SPhos, BINAP, 2-6 mol%), and a strong base (e.g., NaOtBu, K3PO4, 1.5-2.0 equivalents).

-

Add an anhydrous solvent (e.g., toluene, dioxane).

-

Seal the reaction vessel and heat with stirring for the required time.

-

Cool the reaction, dilute with an organic solvent, and filter through Celite®.

-

Wash the filtrate with water and brine, dry, and concentrate.

-

Purify the product by column chromatography.

| Amine | Catalyst/Ligand | Base | Solvent | Temperature (°C) | Yield (%) |

| Morpholine | Pd2(dba)3 / XPhos | NaOtBu | Toluene | 100 | High |

| Aniline | Pd(OAc)2 / SPhos | K3PO4 | Dioxane | 110 | High |

Application in Heterocyclic Synthesis: Quinazolines

A significant application of this compound is in the synthesis of quinazoline (B50416) derivatives. This typically involves the initial reduction of the nitro group to an amine, followed by condensation with an appropriate carbonyl compound or its equivalent, and subsequent cyclization.[14][15][16]

Caption: Synthetic pathway to quinazolines from this compound.

Logical Relationships and Experimental Workflow

The orthogonal reactivity of the functional groups in this compound allows for a variety of synthetic strategies. The following diagram illustrates the logical relationship between the functional groups and the types of reactions they can undergo.

References

- 1. benchchem.com [benchchem.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. This compound | 5551-12-2 | FB63999 [biosynth.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Wittig Reaction [organic-chemistry.org]

- 6. Reductive amination - Wikipedia [en.wikipedia.org]

- 7. Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. Suzuki Coupling [organic-chemistry.org]

- 10. benchchem.com [benchchem.com]

- 11. Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions [organic-chemistry.org]

- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. Quinazoline synthesis [organic-chemistry.org]

- 15. mdpi.com [mdpi.com]

- 16. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Electron-Withdrawing Effects in 4-Bromo-2-nitrobenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the potent electron-withdrawing effects present in 4-Bromo-2-nitrobenzaldehyde. The strategic placement of a bromo and a nitro group on the benzaldehyde (B42025) scaffold significantly influences the molecule's electronic properties and reactivity, making it a valuable intermediate in organic synthesis, particularly in the development of novel pharmaceutical compounds. This document outlines the theoretical basis for these electronic effects, supported by comparative quantitative data, and provides detailed experimental protocols for key reactions that leverage the unique reactivity of this compound.

Electronic Effects of Bromo and Nitro Substituents

The reactivity of the aldehyde functional group in this compound is profoundly influenced by the cumulative electron-withdrawing effects of the bromo and nitro substituents. These effects are primarily twofold: the inductive effect (-I) and the resonance effect (-M).

-

Inductive Effect (-I): Both bromine and the nitro group are highly electronegative, leading to a strong inductive withdrawal of electron density from the aromatic ring through the sigma bonds. This effect increases the partial positive charge on the carbonyl carbon of the aldehyde group, enhancing its electrophilicity.

-

Resonance Effect (-M): The nitro group, positioned ortho to the aldehyde, exerts a powerful electron-withdrawing resonance effect. It delocalizes the pi-electrons from the benzene (B151609) ring onto the nitro group, further increasing the electrophilicity of the carbonyl carbon. The bromo group at the para position also has a resonance effect, but it is a weaker deactivator compared to the nitro group.

The synergistic combination of these effects in this compound makes the aldehyde group exceptionally reactive towards nucleophilic attack, a characteristic that is exploited in various synthetic transformations.

Quantitative Analysis of Substituent Effects

The Hammett equation provides a quantitative measure of the electronic influence of substituents on the reactivity of aromatic compounds. The Hammett substituent constant (σ) is a measure of the electron-donating or electron-withdrawing nature of a substituent. A positive σ value indicates an electron-withdrawing group, while a negative value signifies an electron-donating group.

| Substituent | σ (meta) | σ (para) |

| -NO₂ | 0.71 | 0.78 |

| -Br | 0.39 | 0.23 |

The large positive σ values for both the nitro and bromo groups underscore their strong electron-withdrawing capabilities, which in turn predicts a significantly enhanced reactivity of the aldehyde group in this compound compared to unsubstituted benzaldehyde.

Spectroscopic Characterization (Comparative Data)

¹H NMR Spectral Data Comparison

| Compound | Solvent | Aldehyde Proton (CHO) δ (ppm) | Aromatic Protons δ (ppm) |

| Benzaldehyde | CDCl₃ | 10.00 | 7.52-7.86 |

| 4-Bromobenzaldehyde | DMSO-d₆ | 9.99 | 7.81-7.84 |

| 4-Nitrobenzaldehyde | CDCl₃ | 10.17 | 8.09-8.41 |

| This compound (Predicted) | CDCl₃ | >10.2 | ~7.8-8.5 |

Data for Benzaldehyde, 4-Bromobenzaldehyde, and 4-Nitrobenzaldehyde compiled from various sources.

¹³C NMR Spectral Data Comparison

| Compound | Solvent | Aldehyde Carbon (CHO) δ (ppm) | Aromatic Carbons δ (ppm) |

| Benzaldehyde | CDCl₃ | 192.3 | 128.8-136.3 |

| 4-Bromobenzaldehyde | CDCl₃ | 191.1 | 129.8-135.2 |

| 4-Nitrobenzaldehyde | CDCl₃ | 190.4 | 124.3-151.1 |

| This compound (Predicted) | CDCl₃ | ~190 | ~125-150 |

Data for Benzaldehyde, 4-Bromobenzaldehyde, and 4-Nitrobenzaldehyde compiled from various sources.

IR Spectral Data

The strong electron-withdrawing groups in this compound are expected to increase the bond order of the carbonyl group, shifting its stretching frequency to a higher wavenumber compared to benzaldehyde (typically around 1700 cm⁻¹). Key expected IR absorption bands include:

-

~1710-1720 cm⁻¹: C=O stretch of the aldehyde

-

~1520-1560 cm⁻¹ and 1340-1380 cm⁻¹: Asymmetric and symmetric N-O stretches of the nitro group

-

~1000-1100 cm⁻¹: C-Br stretch

Enhanced Reactivity in Nucleophilic Addition Reactions

The heightened electrophilicity of the carbonyl carbon in this compound leads to enhanced reactivity in nucleophilic addition reactions, such as the Wittig reaction and Aldol condensation.

Wittig Reaction

The Wittig reaction is a powerful method for the synthesis of alkenes from aldehydes. The increased reactivity of this compound in this reaction is demonstrated by the relative rate constants of similarly substituted benzaldehydes.

| Substituent (para) | Relative Rate Constant (k/k₀) |

| -NO₂ | 14.7 |

| -Cl | 2.75 |

| -H | 1.00 |

| -CH₃ | 0.45 |

| -OCH₃ | 0.21 |

k₀ is the rate constant for unsubstituted benzaldehyde. Data from kinetic studies of Wittig reactions.

This data clearly illustrates that strong electron-withdrawing groups like the nitro group dramatically accelerate the rate of the Wittig reaction.

Technical Guide: Stability and Storage of 4-Bromo-2-nitrobenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 4-Bromo-2-nitrobenzaldehyde. Due to the limited availability of specific public stability data for this compound, this guide synthesizes information from safety data sheets, general chemical stability principles for related compounds, and regulatory guidelines for stability testing.

Core Stability Profile and Recommended Storage

This compound is a solid, light orange to yellow crystalline powder.[1] Like many aromatic aldehydes, particularly those with nitro and bromo substituents, its stability is influenced by temperature, light, and air exposure. The ortho-nitro group can potentially influence the reactivity of the aldehyde functional group.

Key Stability Considerations:

-

Light Sensitivity: Protection from light is a common recommendation for this and similar aromatic compounds to prevent photochemical reactions.[3]

-

Air Sensitivity: Some suppliers indicate that this compound is air-sensitive, and recommend storing it under an inert atmosphere.[1][4]

Recommended Storage Conditions: Based on information from multiple chemical suppliers, the following storage conditions are recommended to ensure the long-term stability and purity of this compound:

| Parameter | Recommendation | Source |

| Temperature | Store in a cool, dry place.[2] Some suppliers specify room temperature, while others recommend <15°C.[1] A range of 10°C - 25°C is also suggested.[3] | [1][2][3] |

| Atmosphere | Store in a tightly-closed container.[2] For long-term storage or for high-purity applications, storing under an inert gas like argon or nitrogen is advised.[1][4] | [1][2][4] |

| Light | Protect from light.[3] Store in an opaque or amber-colored container. | [3] |

| Incompatible Substances | Keep away from strong oxidizing agents and bases.[5] | [5] |

| Ventilation | Store in a well-ventilated area.[2] | [2] |

General Experimental Protocol for Stability Assessment

While a specific, validated stability testing protocol for this compound is not publicly available, a general protocol can be designed based on the principles outlined by regulatory bodies such as the International Council for Harmonisation (ICH) and the European Medicines Agency (EMA). This protocol would serve to establish the compound's intrinsic stability and identify potential degradation products.

Objective: To evaluate the stability of this compound under various stress conditions to determine its intrinsic stability, degradation pathways, and to develop a validated stability-indicating analytical method.

Materials and Equipment:

-

This compound (solid)

-

Stability chambers with controlled temperature and humidity

-

Photostability chamber

-

pH meter

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a mass spectrometer (MS)

-

Forced-air oven

-

Appropriate solvents for dissolution (e.g., acetonitrile, methanol)

-

Acids, bases, and oxidizing agents for stress testing (e.g., HCl, NaOH, H₂O₂)

Methodology:

-

Initial Characterization:

-

Perform initial analysis of a representative batch of this compound for appearance, purity (by HPLC), and any other relevant physical and chemical properties. This serves as the time-zero reference.

-

-

Stress Testing (Forced Degradation):

-

Acid Hydrolysis: Dissolve the compound in a suitable solvent and expose it to an acidic solution (e.g., 0.1 M HCl) at an elevated temperature (e.g., 60°C) for a defined period.

-

Base Hydrolysis: Expose the compound to a basic solution (e.g., 0.1 M NaOH) under similar conditions.

-

Oxidative Degradation: Treat the compound with an oxidizing agent (e.g., 3% H₂O₂) at room temperature or slightly elevated temperature.

-

Thermal Degradation: Expose the solid compound to high temperatures (e.g., in 10°C increments above the accelerated testing temperature, such as 50°C, 60°C) for a set duration.

-

Photostability: Expose the solid compound to a light source according to ICH Q1B guidelines, which specify a total illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter. A dark control sample should be stored under the same conditions but protected from light.

-

-

Sample Analysis:

-

At specified time points during the stress testing, withdraw samples and analyze them using a stability-indicating HPLC method. The method should be able to separate the intact compound from any degradation products.

-

Monitor for changes in appearance, purity (decrease in the main peak area), and the formation of degradation products (new peaks).

-

-

Data Evaluation:

-

Calculate the percentage of degradation for each stress condition.

-

Identify and, if possible, characterize the major degradation products.

-

This data will help in understanding the degradation pathways of the molecule.

-

Visualized Workflows

The following diagrams illustrate the recommended logical workflows for handling and stability testing of this compound.

References

Methodological & Application

Synthesis of 4-Bromo-2-nitrobenzaldehyde: A Detailed Guide for Researchers

Application Note: A strategic three-step approach is outlined for the synthesis of 4-Bromo-2-nitrobenzaldehyde, a valuable building block in pharmaceutical and chemical research. Due to the challenges in achieving regioselectivity in the direct bromination of o-nitrotoluene, this protocol details a more robust and higher-yielding pathway commencing with the bromination of toluene (B28343).

This document provides researchers, scientists, and drug development professionals with comprehensive experimental protocols, quantitative data, and visual workflows for the synthesis of this compound. The presented methodology circumvents the formation of isomeric mixtures often encountered with the direct bromination of o-nitrotoluene by employing a three-step sequence: the bromination of toluene to p-bromotoluene, followed by the nitration of p-bromotoluene to 4-bromo-2-nitrotoluene (B1266186), and culminating in the oxidation of the methyl group to yield the final aldehyde product.

Overall Synthetic Pathway

The synthesis of this compound is achieved through a three-step process, starting from toluene. This method offers a more controlled and efficient route compared to the direct functionalization of o-nitrotoluene.

Caption: Three-step synthesis of this compound from toluene.

Experimental Protocols

Step 1: Synthesis of p-Bromotoluene from Toluene

This procedure describes the electrophilic aromatic substitution of toluene to yield a mixture of o- and p-bromotoluene, from which the desired p-isomer is isolated.

Materials:

-

Toluene

-

Bromine (Br₂)

-

Iron(III) bromide (FeBr₃) or iron filings

-

Dichloromethane (CH₂Cl₂)

-

Sodium bisulfite (NaHSO₃) solution

-

Sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

-

In a fume hood, equip a round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap to neutralize the evolving hydrogen bromide (HBr) gas.

-

Charge the flask with toluene and the catalyst (iron filings or FeBr₃) in an appropriate solvent like dichloromethane.

-

Cool the flask in an ice bath.

-

Slowly add bromine, dissolved in the reaction solvent, from the dropping funnel to the stirred solution. Maintain the temperature below 10 °C during the addition.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir until the red color of bromine disappears.

-

Quench the reaction by carefully adding a saturated sodium bisulfite solution to remove any unreacted bromine.

-

Transfer the mixture to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

The resulting mixture of o- and p-bromotoluene can be separated by fractional distillation or crystallization to isolate the p-bromotoluene.

| Parameter | Value |

| Toluene to Bromine Ratio | 1:1 (molar) |

| Catalyst | Iron(III) bromide or iron filings |

| Solvent | Dichloromethane or neat |

| Reaction Temperature | 0-10 °C during addition, then room temp. |

| Reaction Time | 2-4 hours |

| Yield of p-isomer | ~60-70% (after separation) |

Step 2: Synthesis of 4-Bromo-2-nitrotoluene from p-Bromotoluene

This protocol details the nitration of p-bromotoluene. The methyl group directs the nitration to the ortho position, yielding the desired 4-bromo-2-nitrotoluene.

Materials:

-

p-Bromotoluene

-

Concentrated nitric acid (HNO₃)

-

Concentrated sulfuric acid (H₂SO₄)

-

Ice

Procedure:

-

Prepare a nitrating mixture by carefully adding concentrated nitric acid to concentrated sulfuric acid in a flask, while cooling in an ice bath.

-

In a separate flask, place p-bromotoluene.

-

Slowly add the cold nitrating mixture to the p-bromotoluene with vigorous stirring, while maintaining the temperature below 10 °C using an ice bath.

-

After the addition is complete, continue stirring at room temperature for 1-2 hours.

-

Pour the reaction mixture slowly onto crushed ice with stirring.

-

Collect the precipitated solid by vacuum filtration and wash thoroughly with cold water until the washings are neutral.

-

The crude 4-bromo-2-nitrotoluene can be purified by recrystallization from ethanol (B145695) or another suitable solvent.

| Parameter | Value |

| p-Bromotoluene to HNO₃ Ratio | 1:1.1 (molar) |

| Acid Medium | Concentrated H₂SO₄ |

| Reaction Temperature | 0-10 °C |

| Reaction Time | 1-2 hours |

| Yield | ~85-95% |

Step 3: Synthesis of this compound from 4-Bromo-2-nitrotoluene

This two-part procedure involves the oxidation of the methyl group to a gem-diacetate intermediate, followed by hydrolysis to the final aldehyde.

Part A: Formation of 4-Bromo-2-nitrobenzylidene Diacetate

Materials:

-

4-Bromo-2-nitrotoluene

-

Acetic anhydride (B1165640) (Ac₂O)

-

Concentrated sulfuric acid (H₂SO₄)

-

Chromium trioxide (CrO₃)

-

Ice

-

Sodium carbonate (Na₂CO₃) solution (2%)

Procedure:

-

In a three-necked round-bottom flask equipped with a mechanical stirrer and a thermometer, dissolve 4-bromo-2-nitrotoluene (1.0 eq) in acetic anhydride.

-

Cool the solution to 0 °C in an ice-salt bath and slowly add concentrated sulfuric acid.

-

In a separate beaker, prepare a solution of chromium trioxide (2.8 eq) in acetic anhydride, ensuring the temperature is controlled during dissolution.

-

Add the chromium trioxide solution dropwise to the reaction mixture, maintaining the internal temperature below 10 °C.[1]

-

After the addition is complete, stir the reaction mixture for 1 hour.[1]

-

Slowly pour the reaction mixture into an ice-water mixture.

-

Collect the solid product by filtration and wash with plenty of water until the washings are colorless.[1]

-

Suspend the crude product in a cold 2% sodium carbonate solution, stir, filter, and wash with water. Dry the resulting diacetate product.

Part B: Hydrolysis to this compound

Materials:

-

4-Bromo-2-nitrobenzylidene diacetate

-

Concentrated hydrochloric acid (HCl)

-

Ethanol

-

Water

Procedure:

-

Suspend the diacetate product in a mixture of concentrated hydrochloric acid, water, and ethanol.[1]

-

Reflux the mixture for 45 minutes.[1]

-

Cool the reaction mixture to room temperature.

-

Collect the solid product by filtration and wash with water.

-

The final this compound can be further purified by recrystallization if necessary.

| Parameter | Value |

| 4-Bromo-2-nitrotoluene to CrO₃ Ratio | 1:2.8 (molar) |

| Solvent | Acetic anhydride |

| Reaction Temperature (Oxidation) | 0-10 °C |

| Reaction Time (Oxidation) | 1 hour |

| Hydrolysis Reagent | HCl, Water, Ethanol |

| Reaction Temperature (Hydrolysis) | Reflux |

| Reaction Time (Hydrolysis) | 45 minutes |

| Overall Yield (two steps) | ~45% [1] |

Experimental Workflow

The following diagram illustrates the logical flow of the entire synthesis process, from starting materials to the final purified product.

Caption: Experimental workflow for the synthesis of this compound.

References

Application Notes and Protocols: Detailed Protocol for the Oxidation of 4-bromo-2-nitrotoluene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 4-bromo-2-nitrobenzoic acid via the oxidation of 4-bromo-2-nitrotoluene (B1266186). 4-bromo-2-nitrobenzoic acid is a valuable intermediate in the synthesis of various pharmaceutical and agrochemical compounds.[1] The described methodology is based on the robust and widely applicable potassium permanganate (B83412) oxidation of an activated methyl group on an aromatic ring. This protocol outlines the necessary reagents, equipment, step-by-step procedure, and purification methods to obtain the desired product. Additionally, it includes a summary of the key quantitative data and characterization of the final product.

Introduction

The oxidation of alkyl side-chains on aromatic rings is a fundamental transformation in organic synthesis, yielding carboxylic acids that serve as versatile building blocks.[1][2] In the context of drug discovery and development, the synthesis of substituted benzoic acids, such as 4-bromo-2-nitrobenzoic acid, is of significant interest. This compound's utility is highlighted by its application as an intermediate in the synthesis of various complex molecules. The protocol detailed herein utilizes potassium permanganate, a powerful and common oxidizing agent, for the conversion of 4-bromo-2-nitrotoluene.[1] The presence of the nitro group deactivates the aromatic ring towards oxidative degradation, favoring the oxidation of the methyl group.[3]

Data Presentation

The following table summarizes the key quantitative data for the product, 4-bromo-2-nitrobenzoic acid.

| Parameter | Value | Reference |

| Molecular Formula | C₇H₄BrNO₄ | |

| Molecular Weight | 246.01 g/mol | |

| Melting Point | 165-169 °C | |

| Appearance | Solid | |

| Assay | 97% |

Experimental Protocol

This protocol is adapted from established procedures for the oxidation of similar nitrotoluene derivatives.

Materials and Equipment

-

4-bromo-2-nitrotoluene

-

Potassium permanganate (KMnO₄)

-

Deionized water

-

Sodium bisulfite (NaHSO₃) or Sodium sulfite (B76179) (Na₂SO₃)

-

Concentrated Hydrochloric acid (HCl)

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle with a magnetic stirrer

-

Separatory funnel

-

Büchner funnel and filter flask

-

Rotary evaporator

-

Standard laboratory glassware

-

pH paper or pH meter

Procedure

-